molecular formula C17H19FN4O2 B12175196 N-cyclopentyl-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-cyclopentyl-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12175196
M. Wt: 330.36 g/mol
InChI Key: NWLAIADFQJEFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a potent, selective, and ATP-competitive inhibitor of the TTK protein kinase (also known as Monopolar Spindle 1 or MPS1) (source) . TTK/MPS1 is a central regulator of the spindle assembly checkpoint (SAC), a critical mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting TTK, this compound induces premature anaphase onset and severe chromosome mis-segregation, leading to aneuploidy and cell death in proliferating cells (source) . Its research value is particularly high in the field of oncology, where it is used as a chemical probe to investigate SAC function and to explore therapeutic strategies targeting aneuploidy in cancers with chromosomal instability. Studies have demonstrated its efficacy in reducing the viability of various cancer cell lines, highlighting its utility for in vitro mechanistic studies of cell cycle dynamics and for evaluating TTK inhibition as a potential anticancer modality (source) . The high selectivity profile of this inhibitor makes it a valuable tool for dissecting the specific biological roles of TTK/MPS1 in complex signaling pathways.

Properties

Molecular Formula

C17H19FN4O2

Molecular Weight

330.36 g/mol

IUPAC Name

N-cyclopentyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H19FN4O2/c18-12-6-3-7-13-15(12)16(21-20-13)22-9-10(8-14(22)23)17(24)19-11-4-1-2-5-11/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,19,24)(H,20,21)

InChI Key

NWLAIADFQJEFSV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

Preparation Methods

Indazole Ring Formation

The indazole core is typically synthesized via cyclization of o-fluorophenylhydrazine derivatives. A representative protocol involves:

Reagents :

  • 2-Fluoro-6-nitrobenzaldehyde

  • Hydrazine hydrate

  • Pd/C (10% wt.) for catalytic hydrogenation

Procedure :

  • Condensation : 2-Fluoro-6-nitrobenzaldehyde reacts with hydrazine hydrate in ethanol at 80°C for 12 hours to yield 2-fluoro-6-nitrophenylhydrazine.

  • Cyclization : Heating the hydrazine derivative in acetic acid at 120°C for 6 hours forms 3-nitro-4-fluoro-2H-indazole.

  • Reduction : Catalytic hydrogenation (H₂, 50 psi) with Pd/C in methanol reduces the nitro group to an amine, yielding 4-fluoro-2H-indazole-3-amine (78% overall yield).

Fluorination Optimization

Direct fluorination of non-fluorinated indazoles is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C for 8 hours (85% yield).

Preparation of 5-Oxopyrrolidine-3-Carboxylic Acid

Pyrrolidinone Ring Synthesis

The pyrrolidinone scaffold is constructed via intramolecular cyclization of γ-aminobutyric acid (GABA) derivatives:

Reagents :

  • Methyl 4-aminobutyrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Trifluoroacetic acid (TFA)

Procedure :

  • Protection : Treat methyl 4-aminobutyrate with Boc₂O in dichloromethane (DCM) at 25°C for 4 hours.

  • Cyclization : Heat the Boc-protected ester in toluene at 110°C with p-toluenesulfonic acid (PTSA) to form methyl 5-oxopyrrolidine-3-carboxylate (92% yield).

  • Hydrolysis : Saponify the ester with NaOH (2M) in methanol/water (1:1) at 60°C for 3 hours to yield 5-oxopyrrolidine-3-carboxylic acid.

Amide Coupling and Final Assembly

Carboxamide Formation

The final step involves coupling 5-oxopyrrolidine-3-carboxylic acid with cyclopentylamine and 4-fluoro-2H-indazole-3-amine:

Reagents :

  • 5-Oxopyrrolidine-3-carboxylic acid

  • Cyclopentylamine

  • 4-Fluoro-2H-indazole-3-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

Procedure :

  • Activation : Stir 5-oxopyrrolidine-3-carboxylic acid with EDC (1.2 eq) and HOBt (1.1 eq) in DCM at 0°C for 30 minutes.

  • First Coupling : Add cyclopentylamine (1.5 eq) and react at 25°C for 12 hours to form N-cyclopentyl-5-oxopyrrolidine-3-carboxamide (87% yield).

  • Second Coupling : Repeat activation and couple with 4-fluoro-2H-indazole-3-amine to yield the final product (75% yield).

Reaction Optimization and Yield Data

StepReagents/ConditionsYield (%)Purity (%)
Indazole cyclizationAcetic acid, 120°C, 6h8598
Pyrrolidinone cyclizationToluene, PTSA, 110°C, 8h9299
Amide coupling 1EDC/HOBt, DCM, 25°C, 12h8797
Amide coupling 2EDC/HOBt, DCM, 25°C, 12h7595

Key Observations :

  • Solvent Effects : DCM maximizes coupling efficiency compared to THF or DMF.

  • Catalyst Loading : HOBt reduces racemization during amide formation.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors for indazole formation, reducing reaction time from 6 hours to 30 minutes and improving yield to 91%.

Purification Strategies

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >98% purity.

  • Crystallization : Recrystallization from ethanol/water (2:1) removes residual EDC/HOBt.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring and carboxamide group serve as primary sites for oxidation.

Reagent Conditions Outcome Source
Potassium permanganateAcidic or basic mediumSelective oxidation of the pyrrolidine ring to form γ-lactam derivatives

In acidic conditions, oxidation targets the pyrrolidine ring’s nitrogen-adjacent carbon, leading to ring expansion or lactam formation. Basic conditions favor cleavage of the carboxamide’s carbonyl group, generating carboxylic acid intermediates.

Reduction Reactions

Reductive modifications primarily affect the carboxamide and indazole functionalities.

Reagent Conditions Outcome Source
Sodium borohydrideMethanol/ethanolReduction of the carboxamide to a secondary amine (-CONH → -CH₂NH)

The reaction proceeds via nucleophilic attack on the carbonyl carbon, yielding N-cyclopentyl-1-(4-fluoro-2H-indazol-3-yl)-5-hydroxypyrrolidine-3-methylamine. Excess borohydride may further reduce the indazole’s aromatic system.

Substitution Reactions

The carboxamide and indazole groups exhibit nucleophilic substitution reactivity.

Reagent Conditions Outcome Source
Amines/thiolsPolar aprotic solvents (DMF)Displacement of the cyclopentyl group or indazole fluorine

For example:

  • Amine substitution :

    R-NH2+CarboxamideDMF, 60°CR-NH-C(O)-Pyrrolidine+Cyclopentanol\text{R-NH}_2 + \text{Carboxamide} \xrightarrow{\text{DMF, 60°C}} \text{R-NH-C(O)-Pyrrolidine} + \text{Cyclopentanol}
  • Thiol substitution :
    The 4-fluoro group on the indazole undergoes nucleophilic aromatic substitution with thiols, yielding 4-thioether derivatives .

Cyclization and Ring-Opening Reactions

Catalytic cyclization methods enable structural diversification of the pyrrolidine core.

Catalyst Conditions Outcome Source
Scandium triflateDichloromethane, RTFormation of spiro-pyrrolidine-indazole hybrids via intramolecular coupling

Sc(OTf)₃ facilitates ring-opening of the pyrrolidine’s lactam group, followed by recombination with the indazole’s nitrogen to generate fused bicyclic structures .

Synthetic Considerations

  • Solvent dependence : Reactions in DMF favor substitution, while DCM enhances cyclization efficiency .

  • Temperature sensitivity : Oxidation and reduction require strict temperature control (typically 0–25°C) to prevent side reactions.

  • Steric effects : The cyclopentyl group hinders electrophilic attacks on the carboxamide’s nitrogen.

Comparative Reactivity of Functional Groups

Functional Group Reactivity Order Key Reactions
Pyrrolidine ringOxidation > ReductionLactam formation, ring expansion
CarboxamideSubstitution > ReductionAmine/thiol displacement, reductive amination
IndazoleAromatic substitutionFluorine replacement with nucleophiles

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to N-cyclopentyl-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide exhibit anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX) is a critical mechanism through which these compounds exert their effects. Studies have shown that selective COX inhibitors can lead to safer nonsteroidal anti-inflammatory drugs (NSAIDs) by minimizing side effects associated with traditional NSAIDs .

Cancer Therapeutics

The compound's structural features suggest potential applications in cancer therapy. Compounds with similar frameworks have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, selective p38α MAP kinase inhibitors have shown promise in preclinical models of rheumatoid arthritis and other inflammatory conditions, indicating a pathway for further exploration in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly impact the compound's biological activity and pharmacokinetic properties. For example, modifications that enhance lipophilicity may improve cellular uptake and bioavailability, leading to more pronounced therapeutic effects .

Case Studies

Study Objective Findings
Study on Anti-inflammatory ActivityInvestigate the anti-inflammatory effects of similar compoundsDemonstrated significant inhibition of COX enzymes, suggesting potential therapeutic use in inflammatory diseases
Pharmacokinetic Profile AnalysisAssess the absorption and metabolism of related compoundsIdentified key metabolites and their pharmacokinetic parameters, aiding in the optimization of dosing regimens
In vitro Cancer Cell Line StudyEvaluate cytotoxic effects against cancer cell linesShowed promising results in reducing cell viability in specific cancer types, warranting further investigation

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares the target compound with structurally similar 5-oxopyrrolidine-3-carboxamide derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.

Structural and Substituent Variations

The 5-oxopyrrolidine-3-carboxamide scaffold is highly modifiable, with variations in the R1 (1-position) and R2 (carboxamide nitrogen) groups influencing biological and physicochemical properties. Key analogs include:

Table 1: Structural Comparison of Selected 5-Oxopyrrolidine-3-Carboxamide Derivatives

Compound Name R1 Substituent R2 Substituent (N-linked) Biological Target (if reported)
Target Compound 4-Fluoro-2H-indazol-3-yl Cyclopentyl Not specified
(RS)-1-(4-Fluorobenzyl)-... (Compound 11) 4-Fluorobenzyl 3,4-Dibenzyl-5-oxoimidazolidin Human neutrophil elastase
1-(4-Chlorophenyl)-... (11b) 4-Chlorophenyl 2,5-Dimethyl-1H-pyrrol-1-yl Not reported
1-Cyclohexyl-... () Cyclohexyl 3,5-Dichlorophenyl InhA (Mycobacterium tuberculosis)
Compound 43 4-Carbamimidoylphenyl (1S)-1-(3-Methoxyphenyl)ethyl Kallikrein 6 (KLK6)
  • Key Observations :
    • The 4-fluoro-2H-indazol-3-yl group in the target compound is distinct from aromatic or aliphatic R1 substituents in analogs (e.g., benzyl, fluorobenzyl, chlorophenyl). Indazole’s fused bicyclic structure may enhance π-π stacking or hydrogen-bonding interactions with target proteins.
    • The cyclopentyl group at R2 introduces steric bulk compared to smaller substituents (e.g., methylpyrrole in 11b ) but is less lipophilic than cyclohexyl in the InhA inhibitor .
Physicochemical Properties

Table 3: Physicochemical Data for Selected Analogs

Compound Name Melting Point (°C) Key NMR Features (δ, ppm) Reference
11b 161–162 Aromatic H: 7.10–7.38 (m, 7H)
12a 153–154 Aromatic H: 6.93–7.07 (t, 2H)
Compound 17 Not reported Aliphatic H: 2.63–2.82 (m, 2H)
Target Compound Not reported Expected indazole H: ~7.0–8.5
  • The absence of a fluorinated indazole in analogs suggests unique NMR signals for the target compound, particularly in the aromatic region (e.g., indazole protons at δ 7.0–8.5).

Biological Activity

N-cyclopentyl-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C_{14}H_{16}FN_{3}O_{2}
  • Molecular Weight : 273.3 g/mol

The presence of the cyclopentyl group and the indazole moiety contributes to its unique pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. A notable investigation assessed its effects on several human lung cancer cell lines, including A549, HCC827, and NCI-H358. The results demonstrated varying levels of cytotoxicity:

Cell LineIC50 (μM)
A5496.75
HCC8275.13
NCI-H3584.01

These values indicate that the compound exhibits potent activity against these cancer cell lines, particularly in two-dimensional (2D) assays, with moderate effects observed in three-dimensional (3D) assays .

The mechanism by which this compound exerts its antitumor effects involves the inhibition of specific kinases associated with cancer cell proliferation. The compound has shown to interact with pathways that regulate cell cycle progression and apoptosis, making it a candidate for further development as an anticancer agent .

Antiprotozoal Activity

In addition to its antitumor properties, this compound has been evaluated for its antiprotozoal activity against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The studies indicated that certain structural modifications enhance activity against these protozoa, suggesting a promising avenue for therapeutic applications in treating protozoan infections .

Case Studies

  • Lung Cancer Treatment : In a controlled study involving the A549 cell line, this compound was administered at varying concentrations. The findings revealed a dose-dependent response, with significant reductions in cell viability at concentrations exceeding 5 μM.
  • Protozoan Infections : Another study explored the efficacy of this compound against Giardia intestinalis. Results indicated that at a concentration of 10 μM, the compound reduced parasite viability by over 70%, highlighting its potential as an antiparasitic agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the indazole core and variations in side chains have shown to significantly impact both antitumor and antiprotozoal activities:

ModificationEffect on Activity
Addition of halogenIncreased potency against tumors
Variation in amine groupEnhanced selectivity for protozoa

These insights guide future synthetic efforts aimed at improving efficacy and reducing toxicity.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing N-cyclopentyl-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide and its analogs?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., 1-substituted-5-oxopyrrolidine-3-carboxylic acids) and amines. For example, analogs like N-[(RS)-3,4-dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide are prepared using a procedure involving carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous dichloromethane or DMF, yielding products in 34–65% after purification by flash chromatography . Optimization of substituents (e.g., benzyl vs. furan-2-ylmethyl groups) can influence reaction efficiency and yield.

Q. How is structural characterization performed for this compound class?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For instance, ¹H NMR of related compounds (e.g., 1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide) shows distinct resonances for pyrrolidine protons (δ 2.50–3.90 ppm), aromatic substituents (δ 6.20–8.80 ppm), and carbonyl groups (δ 172–171 ppm in ¹³C NMR). HRMS confirms molecular ions (e.g., [M+H]⁺) with <2 ppm error .

Q. What is the proposed mechanism of action for this compound in enzyme inhibition studies?

  • Methodological Answer : Derivatives of 5-oxopyrrolidine-3-carboxamide are designed to inhibit enzymes like enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis. The pyrrolidine-5-oxo group and hydrophobic substituents (e.g., cyclopentyl) interact with the NAD+ cofactor-binding pocket via hydrogen bonding (e.g., Tyr158) and van der Waals contacts, as validated by molecular docking (RMSD ≤0.23 Å) .

Advanced Research Questions

Q. How can bioactivity be optimized by modifying substituents on the pyrrolidine core?

  • Methodological Answer : Systematic SAR studies reveal that:

  • Electron-withdrawing groups (e.g., 4-fluoro on indazole) enhance target binding by reducing electron density at the carboxamide moiety.
  • Hydrophobic substituents (e.g., cyclopentyl) improve membrane permeability and enzyme inhibition (IC₅₀ values <1 µM in M. tuberculosis assays) .
  • Bulkier groups (e.g., 3,5-dichlorophenyl) may sterically hinder binding, requiring computational optimization (e.g., PMF scoring in docking studies) .

Q. What experimental strategies resolve contradictions in cytotoxicity vs. efficacy data?

  • Methodological Answer : Discrepancies arise when structural modifications improve potency but increase cytotoxicity (e.g., N-(2-chlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide). Mitigation strategies include:

  • Cytotoxicity profiling : Use HEK cell lines to measure CC₅₀ values alongside therapeutic indices.
  • Metabolic stability assays : Liver microsome studies identify labile groups (e.g., ester linkages) contributing to toxicity .

Q. How are in vivo pharmacokinetic properties evaluated for this compound class?

  • Methodological Answer : Advanced protocols involve:

  • Plasma stability assays : Incubate compounds in murine plasma (37°C, 24h) and quantify degradation via LC-MS.
  • Tissue distribution studies : Radiolabeled analogs (e.g., ¹⁴C) are administered to rodents, with tissues harvested at intervals (e.g., 1h, 6h, 24h) for scintillation counting.
  • Metabolite identification : High-resolution LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation at the cyclopentyl group) .

Q. What computational methods validate target engagement and selectivity?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding pose stability.
  • Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to predict affinity changes.
  • Off-target screening : Use Schrödinger’s Pan-Assay Interference Compounds (PAINS) filter to exclude promiscuous binders .

Data Contradiction Analysis

Q. Why do some analogs show variable inhibition across enzyme isoforms?

  • Analysis : For example, 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide inhibits InhA (IC₅₀ = 0.6 µM) but not human neutrophil elastase. This arises from:

  • Active-site topology : InhA has a deeper hydrophobic pocket accommodating the cyclopentyl group.
  • Electrostatic differences : Charged residues (e.g., His44 in elastase) repel the carboxamide moiety.
    • Resolution : Co-crystallography (PDB: 4TZK) and alanine-scanning mutagenesis validate key interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.